molecular formula C17H16ClN3O5S2 B2715416 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide CAS No. 1170509-27-9

4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide

Cat. No.: B2715416
CAS No.: 1170509-27-9
M. Wt: 441.9
InChI Key: AJPRIKIKOMNYRE-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a synthetic chemical compound designed for research applications. It features a complex molecular structure incorporating a pyrazole core substituted with a tetrahydrothiophene dioxide moiety and a furan ring, further linked to a 4-chlorobenzenesulfonamide group. This specific architecture suggests potential for diverse biological activity. IMPORTANT NOTE: The following applications and mechanisms are hypothetical and based on the structure-activity relationships (SAR) of similar compounds. Actual data for this specific compound must be confirmed through literature and internal testing. Compounds with pyrazole and sulfonamide motifs are frequently investigated for their antiproliferative properties and are known to act as key pharmacophores in numerous pharmaceutically active compounds . The benzenesulfonamide group is a common feature in molecules that function as enzyme inhibitors, particularly against carbonic anhydrases or cyclooxygenases. The unique integration of the 1,1-dioxidotetrahydrothiophene (sulfone) group could influence the compound's physicochemical properties, such as solubility and metabolic stability, while the furan ring may contribute to target binding affinity. Researchers are exploring this compound in areas such as enzyme inhibition studies, oncological research for evaluating anti-proliferative effects, and as a chemical intermediate for the synthesis of more complex molecules. This product is strictly for research purposes in a controlled laboratory environment and is not classified as a drug, cosmetic, or for human consumption.

Properties

IUPAC Name

4-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S2/c18-12-3-5-14(6-4-12)28(24,25)20-17-10-15(16-2-1-8-26-16)19-21(17)13-7-9-27(22,23)11-13/h1-6,8,10,13,20H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPRIKIKOMNYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring, a tetrahydrothiophene moiety, and a pyrazole group, which contribute to its biological properties. The molecular formula is C16H21ClN2O5SC_{16}H_{21}ClN_2O_5S, with a molecular weight of approximately 420.9 g/mol.

Research indicates that compounds with similar structural features may exhibit various biological activities, including:

  • Antibacterial and Antifungal Activity : Preliminary studies suggest that the presence of the chloro atom enhances binding affinity to biological targets, potentially inhibiting bacterial enzymes and leading to antimicrobial effects .
  • GIRK Channel Activation : Recent studies have identified this compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial for regulating neuronal excitability and cardiovascular function. The compound displayed nanomolar potency as a GIRK1/2 activator with improved metabolic stability compared to traditional compounds .

In Vitro Studies

Several studies have evaluated the efficacy of this compound against various pathogens:

  • Antileishmanial Activity : The compound demonstrated significant in vitro activity against Leishmania spp., with IC50 values comparable to established treatments like pentamidine. For instance, derivatives of this compound exhibited IC50 values around 0.059 mM against L. infantum .

Case Studies

A study highlighted the synthesis and biological characterization of a series of compounds related to this sulfonamide derivative. The results indicated that modifications in the substituents significantly influenced biological activity, particularly in terms of potency and selectivity towards specific targets .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 (mM) Notes
Study 1Antileishmanial0.059Effective against L. infantum
Study 2GIRK Channel Activation<0.1Potent activator with high stability
Study 3AntibacterialVariableEnhanced binding affinity observed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have shown promise as anticancer agents. For instance, N-(Pyrazin-2-yl)benzenesulfonamides, structurally related to the compound , have demonstrated antitumor activity by acting as endothelin receptor antagonists . The unique combination of functional groups in 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide may enhance its efficacy against specific cancer types.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial properties. Compounds containing sulfonamide moieties have been extensively studied for their ability to inhibit bacterial growth. Given the structural similarities to established sulfonamides, this compound may exhibit similar antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Polymer Chemistry

The presence of the dioxidotetrahydrothiophenyl group suggests potential applications in polymer chemistry. Compounds with thiophene derivatives are often utilized in the synthesis of conductive polymers and organic semiconductors due to their favorable electronic properties. The incorporation of this compound into polymer matrices could lead to enhanced conductivity and stability.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps of organic reactions. For example, starting materials include 4-chlorobenzenesulfonamide and various substituted pyrazoles and thiophene derivatives. The reaction conditions often require careful optimization to achieve high yields and purity.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar pyrazole derivatives, compounds were evaluated for their ability to inhibit tumor cell proliferation in vitro. Results indicated that certain modifications to the pyrazole ring significantly enhanced anticancer activity, suggesting that the structural features present in this compound could be optimized for improved efficacy .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing sulfonamide derivatives for antimicrobial testing against various bacterial strains. The study found that compounds with similar sulfonamide structures exhibited varying degrees of activity depending on their substituents. This highlights the potential for this compound to serve as a lead compound for further development in antimicrobial therapies .

Comparison with Similar Compounds

Key Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound N/A N/A Sulfonamide, sulfone, furan
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 68 Carboxamide, phenyl
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide N/A N/A Sulfonamide, chlorophenyl
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride N/A N/A Sulfonyl chloride, isopropyl
Table 2: Spectroscopic Comparison
Compound $ ^1H $-NMR (δ, ppm) MS (ESI)
Target Compound Expected: δ 6–7 (furan), δ 3–4 (tetrahydrothiophene) N/A
3a δ 8.12 (pyrazole), δ 7.61–7.43 (aromatic) 403.1 [M+H]$^+$
4-Chloro-1-isopropyl-3-methyl... N/A N/A

Research Implications

  • Synthetic Routes : The target compound’s synthesis likely involves coupling a benzenesulfonamide chloride with a pre-functionalized pyrazole intermediate, as demonstrated in related carboxamide syntheses .
  • Biological Relevance: Sulfonamide-pyrazole hybrids are known for enzyme inhibition (e.g., carbonic anhydrase). The tetrahydrothiophene dioxide and furan groups may confer selectivity for targets requiring π-π stacking or polar interactions .
  • Limitations : Evidence lacks direct data on the target compound’s bioactivity. Further studies on its pharmacokinetics and target binding are needed.

Q & A

Q. What are the key physicochemical properties critical for experimental handling and characterization?

Methodological Answer: Key properties include molecular weight, hydrogen bonding capacity, and topological polar surface area (TPSA), which influence solubility, reactivity, and intermolecular interactions. These parameters guide solvent selection, purification strategies, and spectroscopic interpretation.

PropertyValue/DescriptionReference Source
Molecular Weight421.85 g/mol (calculated)Derived from
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors7 (sulfonyl O, furan O, etc.)
Topological Polar Surface Area~86.4 Ų
Density~1.5 g/cm³

These values are derived from structurally analogous sulfonamide-pyrazole compounds .

Q. What synthetic routes are reported for this compound, and how are key intermediates validated?

Methodological Answer: The compound’s synthesis likely involves:

  • Mannich Reaction : For coupling the pyrazole core with tetrahydrothiophene dioxide (e.g., using formaldehyde analogs) .
  • Sulfonamide Formation : Reacting a pyrazole-amine intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine catalysis) .
  • Intermediate Validation :
  • LC-MS : To confirm molecular ion peaks and purity.
  • NMR : For regioselectivity analysis (e.g., distinguishing between N1 and N2 pyrazole substitution) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

  • X-ray Crystallography : For unambiguous confirmation of the tetrahydrothiophene dioxide ring conformation and sulfonamide geometry (e.g., as in for analogous pyrazole-thiazole systems) .
  • 2D NMR (HSQC, HMBC) : To resolve overlapping signals from the furan and pyrazole moieties .
  • FT-IR : To confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction pathways or spectroscopic data?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to compare energy barriers for competing pathways (e.g., Mannich vs. nucleophilic substitution). ICReDD’s workflow integrates computational screening with experimental validation to prioritize synthetic routes .
  • Spectroscopic Discrepancies : Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data to assign ambiguous signals (e.g., distinguishing furan vs. pyrazole proton environments) .

Q. What strategies optimize regioselective modifications of the pyrazole core?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the sulfonamide NH) to steer electrophilic substitution toward the furan-adjacent position .
  • Metal Catalysis : Use Pd-catalyzed C-H activation for selective functionalization (e.g., employs trifluoromethyl groups to direct coupling) .
  • Computational Screening : Predict substituent effects on reactivity using molecular electrostatic potential (MEP) maps .

Q. How does the sulfonamide group influence biological activity, and what assays validate its mechanism?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the sulfonamide with carboxamide or urea groups to assess target binding (e.g., as in for triazole-based analogs) .
  • Enzyme Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
  • Metabolite Profiling : LC-HRMS to identify sulfonamide-derived metabolites in hepatic microsome studies .

Q. How to address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Solvent Optimization : Screen polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. reports improved yields in DMF for sulfonamide formation .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to activate the pyrazole NH for nucleophilic attack on the sulfonyl chloride .
  • In Situ Monitoring : Use ReactIR to track reaction progress and identify side products (e.g., hydrolysis of sulfonyl chloride) .

Q. What are the stability challenges of the tetrahydrothiophene dioxide moiety under acidic/basic conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to pH 3 (HCl) and pH 10 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC (e.g., ’s stability protocols for sulfonamides) .
  • Mechanistic Studies : Use DFT to model ring-opening reactions under acidic conditions, identifying vulnerable bonds .
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) to prevent oxidative decomposition of the tetrahydrothiophene ring .

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